Elzasonan metabolite M6
Description
Structure
3D Structure
Properties
CAS No. |
870452-79-2 |
|---|---|
Molecular Formula |
C22H21Cl2N3OS |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]indol-10-yl)thiomorpholin-3-one |
InChI |
InChI=1S/C22H21Cl2N3OS/c1-25-8-9-27-18-5-3-2-4-15(18)20(19(27)13-25)21-22(28)26(10-11-29-21)14-6-7-16(23)17(24)12-14/h2-7,12,21H,8-11,13H2,1H3 |
InChI Key |
LOIWLXQIWPCXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=C(C3=CC=CC=C32)C4C(=O)N(CCS4)C5=CC(=C(C=C5)Cl)Cl)C1 |
Origin of Product |
United States |
Pathways of Elzasonan Metabolite M6 Formation and Preclinical Disposition
Biotransformation Mechanisms Leading to Elzasonan (B146119) Metabolite M6
The formation of the unique M6 metabolite involves a multi-step process initiated by common phase I metabolic reactions and culminating in a novel intramolecular cyclization.
Oxidative N-Demethylation and N-Oxidation Precursors
The initial steps in the biotransformation of elzasonan involve oxidative reactions. These include N-demethylation of the piperazine (B1678402) ring to form M4 and N-oxidation at the same ring to produce elzasonan N-oxide (M5). researchgate.net These oxidative processes are crucial precursors, modifying the elzasonan structure in preparation for subsequent, more complex transformations. nih.govresearchgate.net
Novel Cyclization and Indole (B1671886) Ring Formation
A key and unusual step in the metabolism of elzasonan is the formation of a novel cyclized indole structure, which characterizes the M6 metabolite. nih.govresearchgate.net This reaction involves an intramolecular ring closure, a sophisticated chemical rearrangement that is a notable feature of elzasonan's metabolic pathway.
Subsequent Oxidation to Iminium Ion Intermediates
Following the formation of the cyclized indole metabolite M6, it undergoes further oxidation to form an iminium ion metabolite, designated as M3a. researchgate.net The formation of this reactive iminium ion is a significant finding, as such intermediates can potentially be involved in covalent binding to cellular macromolecules. nih.gov
Proposed Mechanistic Models for Elzasonan Metabolite M6 Generation
A proposed mechanism for the formation of M6 involves a sequence of oxidation, ring closure, and subsequent rearrangement. nih.gov This model postulates that the initial oxidative modifications facilitate the intramolecular cyclization, leading to the stable indole structure of M6.
Preclinical Metabolic Disposition of this compound
The disposition of elzasonan and its metabolites has been investigated in preclinical systems, particularly utilizing in vitro models to understand the enzymatic processes involved.
In Vitro Biotransformation in Hepatic Microsomal Systems
Studies using human liver microsomes have been instrumental in delineating the metabolic fate of elzasonan. nih.govresearchgate.net These in vitro systems have confirmed that the metabolism of elzasonan is extensive and primarily occurs via oxidative pathways. researchgate.net The formation of various metabolites, including the major circulating metabolite M6, has been observed in these microsomal incubations. nih.govresearchgate.net
Research with recombinant heterologously expressed P450 enzymes (rCYP) has further pinpointed the specific enzymes responsible for the different metabolic pathways. researchgate.net These studies have demonstrated the significant involvement of the cytochrome P450 enzyme CYP3A4 in the pathways leading to the formation of M3a (the iminium ion metabolite), M3 (5-hydroxyelzasonan), M5 (elzasonan N-oxide), and the crucial M6 metabolite. researchgate.net In contrast, the formation of the N-demethylated metabolite M4 was found to be primarily mediated by CYP2C8. researchgate.net
Kinetic studies and inhibition experiments have further solidified the primary role of CYP3A4 in the formation of M3, with a minor contribution from CYP2C19. researchgate.net Interestingly, the presence of cytochrome b5 has been shown to be an essential component for the CYP3A4-catalyzed formation of 5-hydroxyelzasonan, highlighting the complexity of the enzymatic machinery involved. researchgate.net
The following table summarizes the key metabolites of elzasonan and the primary enzymes involved in their formation as determined from in vitro studies.
| Metabolite | Formation Pathway | Primary Enzyme(s) |
| M3 | 5-hydroxyelzasonan | CYP3A4 (major), CYP2C19 (minor) |
| M3a | Iminium ion metabolite (from M6) | CYP3A4 |
| M4 | Oxidative N-demethylation | CYP2C8 |
| M5 | N-oxidation | CYP3A4 |
| M6 | Novel cyclized indole metabolite | CYP3A4 |
In Vivo Animal Metabolic Profiling and Excretion Patterns
The biotransformation of elzasonan in animals involves similar pathways to those observed in humans, such as N-oxidation, N-demethylation, and aromatic hydroxylation. nih.gov These metabolic routes contribute to the clearance and excretion of the compound. The parent drug, elzasonan, is extensively metabolized before excretion. nih.gov
In human subjects, the metabolite M6 was identified as the major circulating metabolite in plasma, accounting for approximately 65% of the total radioactivity. nih.gov Although specific percentages for animal plasma are not provided in the available literature, the formation of M6 is a notable metabolic event.
The excretion patterns in preclinical species, similar to humans, are expected to involve both fecal and urinary routes for the elimination of elzasonan and its various metabolites.
Enzymatic Catalysis and Regulation in Elzasonan Metabolite M6 Biogenesis
Cytochrome P450 Enzyme Contributions to Elzasonan (B146119) Metabolite M6 Formation
The biotransformation of Elzasonan into its M6 metabolite is primarily an oxidative process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds.
In vitro studies utilizing human hepatic microsomes and recombinant heterologously expressed P450 enzymes have been instrumental in identifying the specific CYP isoforms responsible for Elzasonan metabolism. Research has demonstrated that CYP3A4 is a key enzyme involved in the metabolic pathways that lead to the formation of the novel cyclized indole (B1671886) metabolite, M6. researchgate.net The formation of M6 is a result of oxidation, ring closure, and subsequent rearrangement of the parent Elzasonan molecule. researchgate.net
The involvement of CYP3A4 is significant as it is one of the most abundant and important drug-metabolizing enzymes in the human liver and intestine, responsible for the metabolism of a large percentage of clinically used drugs. researchgate.net
The catalytic activity of cytochrome P450 enzymes is dependent on the presence of cofactors that facilitate electron transfer. The primary cofactor for CYP enzymes is NADPH-cytochrome P450 reductase (POR), which transfers electrons from NADPH to the P450 enzyme.
Cytochrome b5 can influence P450-mediated reactions through several mechanisms. It can act as an allosteric modulator of the P450 enzyme, potentially altering the enzyme's conformation to enhance substrate binding or product release. nih.gov Alternatively, it can donate the second electron required in the catalytic cycle of P450, which can increase the rate of product formation. nih.gov
Enzyme Kinetics of Elzasonan Metabolite M6 Formation Pathways
Enzyme kinetics provides a quantitative understanding of the rates of enzyme-catalyzed reactions and the factors that influence them. This includes the determination of key parameters that describe the interaction between an enzyme and its substrate.
The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The two key parameters of this model are:
K_m (Michaelis constant): This represents the concentration of the substrate at which the reaction rate is half of its maximum value (V_max). It is an inverse measure of the affinity of the enzyme for its substrate. A lower K_m indicates a higher affinity.
V_max (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
While detailed kinetic constants for the formation of this compound are not extensively available in the public domain, studies have determined these parameters for other metabolites of Elzasonan. For instance, the kinetic constants for the formation of the 5-hydroxyelzasonan metabolite (M3) have been determined. researchgate.net The determination of such constants typically involves incubating the substrate with the enzyme system (like human liver microsomes or recombinant enzymes) at various substrate concentrations and measuring the rate of product formation. nih.gov
Table 1: Key Parameters in Enzyme Kinetics
| Parameter | Description |
| K_m | Michaelis constant; substrate concentration at 1/2 V_max. |
| V_max | Maximum reaction velocity at enzyme saturation. |
| [S] | Substrate concentration. |
To definitively identify the primary enzymes responsible for a specific metabolic pathway, correlation and inhibition studies are employed.
Correlation studies involve comparing the rate of metabolite formation in a panel of individual human liver microsomes with the activity of specific CYP isoforms in those same microsomes. A strong correlation between the rate of M6 formation and the activity of a specific CYP isoform (e.g., CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation) would provide strong evidence for its involvement.
Inhibition studies utilize known selective chemical inhibitors or inhibitory antibodies for specific CYP isoforms. A significant decrease in the formation of M6 in the presence of a selective CYP3A4 inhibitor, such as ketoconazole, would confirm the major role of this enzyme.
Structural Elucidation and Analytical Characterization of Elzasonan Metabolite M6
Advanced Spectroscopic Methodologies for Metabolite Identification
Spectroscopic methods are fundamental to the process of elucidating the exact molecular structure of metabolites. For Elzasonan (B146119) metabolite M6, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy was employed to move from initial detection to full structural confirmation.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of drug metabolism studies due to its high sensitivity and selectivity, enabling the detection and identification of metabolites in complex biological matrices. nih.gov In the investigation of Elzasonan's biotransformation, mass spectrometry was used to analyze plasma and excreta, leading to the initial identification of its metabolites. researchgate.net
The major human circulating metabolite, M6, was determined to be a novel cyclized indole (B1671886) metabolite formed through a proposed cytochrome P450 (CYP) mediated conversion of the parent compound. researchgate.net Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are invaluable for structural elucidation. CID involves the fragmentation of a selected precursor ion (in this case, the M6 metabolite) to generate a unique pattern of product ions, which serves as a structural fingerprint. nih.govnih.gov Analysis of the CID spectrum for M6 revealed a quasi-molecular ion peak [M-H]⁻ at a mass-to-charge ratio (m/z) of 359. researchgate.net The fragmentation pattern obtained from this analysis provides critical information about the molecule's substructures, allowing researchers to piece together its final form. High-Resolution Mass Spectrometry (LC-HRMS) further aids this process by providing highly accurate mass measurements, which can determine the elemental composition of the metabolite and its fragments.
Table 1: Mass Spectrometry Data for Elzasonan Metabolite M6
| Parameter | Observation | Significance | Reference |
| Metabolite Identity | Novel cyclized indole metabolite | Major circulating metabolite in humans | researchgate.net |
| Precursor Ion | m/z 359 ([M-H]⁻) | Molecular weight determination of M6 | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) | Standard for polar analytes like metabolites | mdpi.com |
| Analysis Technique | Tandem Mass Spectrometry (MS/MS) | Provides structural fingerprint via fragmentation | nih.gov |
While mass spectrometry is powerful for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the definitive confirmation of a metabolite's structure, particularly for establishing the exact site of metabolism and stereochemistry. nih.govunl.edu NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. unl.edu
For this compound, ¹H NMR spectroscopy was utilized to confirm the proposed cyclized indole structure. researchgate.net By comparing the ¹H NMR spectrum of the parent drug, Elzasonan, with that of the isolated M6 metabolite, researchers could identify specific changes in chemical shifts and coupling patterns. researchgate.net These changes provided conclusive evidence for the biotransformation, including the ring closure that forms the distinctive indole moiety of M6, thereby confirming the structure proposed by mass spectrometry data.
Chromatographic Separation Techniques for this compound Profiling
Effective chromatographic separation is a prerequisite for accurate metabolite analysis, as it isolates individual metabolites from the parent drug and other endogenous components in biological samples. This separation prevents ion suppression and allows for clear, individual analysis by the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating compounds in a liquid mixture. In the original metabolic studies of Elzasonan, HPLC was the chromatographic method employed to separate the drug and its various metabolites before mass spectrometric analysis. The development of a successful HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, and gradient elution to achieve adequate resolution between all analytes of interest. researchgate.netmdpi.com Reversed-phase chromatography, often using a C18 column, is commonly applied for the separation of drug metabolites. researchgate.net
Table 2: Representative HPLC Method Parameters for Metabolite Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Aqueous component, acidifier for better peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting analytes. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |
| Gradient | Linear gradient from low %B to high %B | Allows for the separation of compounds with a wide range of polarities. |
| Column Temperature | 25 - 40 °C | Affects viscosity and retention times, kept constant for reproducibility. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides sensitive and specific detection and identification. |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver superior performance. The primary advantages of UHPLC in metabolite profiling include significantly increased resolution, improved sensitivity, and much shorter analysis times. mdpi.comnih.gov For complex biological samples containing numerous metabolites, the enhanced resolving power of UHPLC is crucial for separating isomeric and isobaric compounds that may not be distinguishable by the mass spectrometer alone. nih.govnih.gov This high-throughput capability makes UHPLC-MS the preferred platform in modern metabolomics research, allowing for more comprehensive profiling of metabolic pathways. chromatographyonline.comresearchgate.net
Radiochemical Approaches in this compound Research
Radiochemical techniques, particularly those involving carbon-14 (B1195169) ([¹⁴C]), are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies in humans. researchgate.netnih.gov By administering a single dose of a [¹⁴C]-labeled drug, researchers can track the total drug-related material throughout the body without needing to know the structure of every metabolite beforehand.
In the human ADME study of Elzasonan, a single oral dose of [¹⁴C]Elzasonan was administered to healthy subjects. researchgate.net Subsequent analysis of plasma samples revealed that the novel cyclized indole metabolite, M6, was the major circulating drug-related component. M6 accounted for approximately 65% of the total radioactivity in the plasma. researchgate.net This pivotal finding established M6 as the most systemically important metabolite of Elzasonan in humans, underscoring the significance of its structural identification and characterization.
Application of Radiolabeled Elzasonan ([¹⁴C]-Elzasonan) in Metabolic Studies
The investigation into the metabolism of Elzasonan in humans was conducted through the administration of a single 10-mg oral dose of [¹⁴C]-Elzasonan to six healthy male subjects. nih.gov The use of a carbon-14 radiolabel was instrumental in tracing the drug and its metabolites throughout the body, enabling a detailed assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govpsu.edu
The [¹⁴C]-Elzasonan used in these studies was labeled at the 2-position of the 2-(4-methyl-piperazin-1-yl)-benzylidene moiety attached to the thiomorpholin-3-one (B1266464) ring. researchgate.net This specific labeling ensured that the radiotracer was stable and representative of the parent molecule's metabolic journey. The radiolabeled compound had a specific activity of 15.66 mCi/mmol and a radiochemical purity of 99%, as determined by High-Performance Liquid Chromatography (HPLC). researchgate.net
Following the administration of [¹⁴C]-Elzasonan, it was determined that the drug was extensively metabolized. nih.gov The total recovery of the administered radioactivity was approximately 79%, with about 58% excreted in the feces and 21% in the urine. nih.gov The parent drug, Elzasonan, accounted for only 20% of the circulating radioactivity in plasma, indicating significant biotransformation. researchgate.net
The structural elucidation of M6 and other metabolites was achieved through the analysis of excreta and plasma samples using sophisticated analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A proposed mechanism for the formation of the unique cyclized structure of M6 involves oxidation, ring closure, and subsequent rearrangement of the parent compound. nih.gov
Table 1: Key Data from the [¹⁴C]-Elzasonan Metabolic Study
| Parameter | Value | Reference |
| Administered Dose | 10 mg of [¹⁴C]-Elzasonan | nih.gov |
| Total Radioactivity Recovery | 79% | nih.gov |
| Fecal Excretion | ~58% of administered dose | nih.gov |
| Urine Excretion | ~21% of administered dose | nih.gov |
| Elzasonan in Plasma | 20% of circulating radioactivity | researchgate.net |
| Metabolite M6 in Plasma | ~65% of circulating radioactivity | nih.govresearchgate.net |
On-line Radioactivity Detection for Metabolite Quantification
The quantification of Elzasonan's metabolites, particularly the major circulating metabolite M6, relied on sensitive analytical methodologies capable of detecting and measuring the low levels of radioactivity present in biological samples. On-line radioactivity detection coupled with liquid chromatography (LC) is a standard and powerful technique for the quantitative analysis of radiolabeled metabolites in complex matrices like plasma and urine. acs.org
In the studies of Elzasonan, HPLC was employed for the separation and purification of metabolites. researchgate.net For quantitative analysis, the HPLC system is typically connected in-line with a radioactivity detector. This setup allows for the continuous monitoring of the column eluent for radioactivity, providing a real-time chromatogram where peaks correspond to the separated radiolabeled compounds. psu.eduacs.org
The area under the curve (AUC) for each radioactive peak is directly proportional to the amount of the radiolabeled substance, enabling precise quantification of the parent drug and its metabolites. nih.gov This method was crucial for determining that metabolite M6 constituted approximately 65% of the total radioactivity in human plasma. nih.govresearchgate.net
Modern advancements in this field include the use of very-high-pressure liquid chromatography (VHPLC) coupled with improved online radioactivity detection systems, which offer enhanced sensitivity and resolution. acs.org Techniques such as modifying the flow-through cell design and using variable scintillation flow can further increase the sensitivity of ¹⁴C detection. acs.org The combination of on-line liquid chromatography-accurate radioisotope counting (LC-ARC) with a radioactivity detector and a mass spectrometer provides a highly sensitive and specific method for both the quantification and identification of metabolites in drug discovery and development. psu.edu
Table 2: Analytical Techniques for Elzasonan Metabolite Studies
| Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of metabolites | researchgate.net |
| Mass Spectrometry (MS) | Structural elucidation of metabolites | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of metabolites | nih.gov |
| On-line Radioactivity Detection | Quantification of radiolabeled metabolites | psu.eduacs.org |
Comparative Metabolic Aspects of Elzasonan Metabolite M6 Across Species
Qualitative and Quantitative Species Differences in Elzasonan (B146119) Metabolite M6 Formation
The metabolic pathway leading to the formation of the novel cyclized indole (B1671886) metabolite, M6, represents a primary route of Elzasonan metabolism in humans. nih.gov This metabolite is the most abundant drug-related component found in human plasma, accounting for approximately 65% of the total radioactivity following administration of radiolabeled Elzasonan. nih.gov The formation of M6 is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. nih.gov
Differential Formation Levels of the Cyclized Indole Metabolite in Preclinical Species Versus Humans
A critical observation in the preclinical evaluation of Elzasonan is the marked difference in the extent of M6 formation between humans and the animal species typically used in toxicological studies. Research has indicated that the formation of the cyclized indole metabolite (M6) occurs at considerably lower levels in the plasma of preclinical species compared to humans. researchgate.net While the metabolic pathways of Elzasonan are qualitatively similar in many respects across species, the quantitative disparity in M6 production is a significant differentiating factor. researchgate.net
This species-specific difference is highlighted in the following table, which conceptualizes the reported qualitative findings into a comparative view.
| Species | Relative Plasma Levels of Metabolite M6 | Primary Metabolite(s) |
| Human | High (~65% of total circulating radioactivity) nih.gov | M6 (cyclized indole metabolite) |
| Preclinical Species (e.g., Rat, Dog) | Considerably Lower than in Humans researchgate.net | Other oxidative metabolites |
Implications of Species-Dependent Biotransformation for Translational In Vitro to In Vivo Extrapolation
The pronounced species difference in the formation of a major human metabolite like M6 has profound implications for the process of in vitro to in vivo extrapolation (IVIVE). IVIVE aims to predict the in vivo pharmacokinetic properties of a drug in humans based on in vitro data, often generated using human and animal-derived cellular or subcellular systems. However, the utility of preclinical animal models in predicting human pharmacokinetics is contingent on the similarity of their metabolic pathways to those in humans.
When a major metabolic pathway in humans is minor or absent in preclinical species, as is the case with Elzasonan's M6 metabolite, several challenges arise:
Misleading Toxicological Assessment: The toxicological profile of a drug is influenced by the parent compound and its metabolites. If a major human metabolite is not formed or is present at significantly lower concentrations in toxicity testing species, the potential toxicity associated with that metabolite in humans may not be identified during preclinical safety studies.
Challenges in Establishing a Safe Clinical Starting Dose: An inaccurate prediction of human pharmacokinetics can complicate the selection of a safe and effective starting dose for first-in-human clinical trials.
The case of Elzasonan and its metabolite M6 underscores the importance of a thorough understanding of comparative metabolism early in the drug development process.
Cross-Species Metabolic Profiling Methodologies
To investigate and understand the species-dependent metabolism of a drug candidate like Elzasonan, a variety of in vitro and in vivo methodologies are employed. These studies are crucial for identifying potential discrepancies in metabolic pathways and informing the selection of the most appropriate animal species for preclinical safety and efficacy studies.
Commonly utilized methodologies for cross-species metabolic profiling include:
In Vitro Incubations with Liver Subcellular Fractions: Liver microsomes and S9 fractions from humans and various preclinical species (e.g., rats, dogs, monkeys) are incubated with the drug candidate. These fractions contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s.
In Vitro Incubations with Hepatocytes: The use of primary hepatocytes from different species provides a more integrated in vitro system, as they contain a broader range of phase I and phase II metabolic enzymes and cofactors.
Analysis of In Vivo Samples: Plasma, urine, and feces collected from in vivo studies in different species are analyzed to identify and quantify the metabolites formed.
Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for the detection, identification, and quantification of metabolites in various biological matrices. Nuclear magnetic resonance (NMR) spectroscopy is also used for the structural elucidation of novel metabolites.
By applying these methodologies, researchers can construct a comprehensive picture of the metabolic fate of a drug in different species, identify any human-specific or human-major metabolites like M6, and make more informed decisions in the drug development process.
Mechanistic Organic Chemistry Principles in Elzasonan Metabolite M6 Biotransformation
Theoretical Frameworks for Alicyclic Amine Oxidation and Iminium Ion Intermediates
The metabolic pathways of many drugs containing aliphatic nitrogen heterocycles, such as the piperazine (B1678402) ring found in elzasonan (B146119), often involve oxidative reactions. nih.gov The electron-rich nitrogen and the adjacent α-carbons are primary sites for metabolic attack by enzymes like cytochrome P450 (CYP). nih.gov
A key theoretical framework for understanding the metabolism of alicyclic amines is the two-step process of oxidative N-dealkylation. uomustansiriyah.edu.iq This process is initiated by the hydroxylation of the carbon atom alpha (α) to the nitrogen, forming an unstable carbinolamine intermediate. uomustansiriyah.edu.iq This intermediate then undergoes heterolytic cleavage of the carbon-nitrogen bond, resulting in a secondary amine and an aldehyde or ketone. uomustansiriyah.edu.iq
Central to the biotransformation of many alicyclic amines is the formation of a reactive iminium ion intermediate. nih.gov An iminium cation is a polyatomic ion with a general structure of [R1R2C=NR3R4]+. wikipedia.org These intermediates can be generated through the condensation of secondary amines with aldehydes or ketones, or through the oxidation of tertiary amines. wikipedia.org In the context of drug metabolism, the enzyme-catalyzed oxidation of alicyclic amines can lead to the formation of these iminium ion intermediates. researchgate.net These reactive species can be trapped using nucleophiles like cyanide, which aids in their detection and characterization. nih.govacs.org The formation of iminium ions is a critical step that can lead to either detoxification or, in some cases, bioactivation, where the reactive intermediate can covalently bind to macromolecules. nih.govnih.gov
Application of Basic Organic Chemistry Concepts in Metabolite Structure Elucidation and Pathway Rationalization
The elucidation of the structure of elzasonan metabolite M6 and the rationalization of its formation pathway are heavily reliant on basic organic chemistry principles. The structure of M6, a novel cyclized indole (B1671886) metabolite, was determined through the use of sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods provide detailed information about the molecular weight, fragmentation patterns, and the connectivity of atoms within the molecule, which are essential for piecing together its structure. nih.govresearchgate.netnih.gov
The proposed mechanism for the formation of M6 involves a series of well-understood organic reactions. nih.gov The biotransformation is initiated by the oxidation of the parent compound, elzasonan. nih.gov This is followed by a ring closure and subsequent rearrangement to form the final indole structure of M6. nih.gov The rationalization of this pathway involves considering the relative reactivity of different positions in the elzasonan molecule and the stability of potential intermediates. For instance, the formation of an indole iminium ion has been suggested as a key intermediate in the metabolic pathway leading to M6. nih.gov This hypothesis is supported by the observation of metabolism-dependent covalent binding of elzasonan-related material in liver microsome incubations. nih.gov
The process of identifying unknown metabolites often involves a combination of experimental data and computational prediction. nih.gov By applying knowledge of reaction mechanisms, such as nucleophilic attack, electrophilic substitution, and rearrangement reactions, researchers can propose plausible structures for metabolites based on their mass spectral data. researchgate.netresearchgate.net These proposed structures can then be confirmed through comparison with synthetically prepared standards or by detailed NMR analysis. researchgate.net
Mechanistic Insights from Analogous Biotransformation Studies of Related Compounds
Insights into the biotransformation of elzasonan to its M6 metabolite can be gained by examining the metabolic pathways of other drugs containing similar structural motifs, particularly alicyclic amines like piperidine (B6355638) and piperazine. nih.govnih.gov Studies on a variety of such compounds have demonstrated that oxidation at the α-carbon to the nitrogen atom, leading to the formation of an iminium ion, is a common metabolic route. nih.govacs.org
For example, the metabolism of tepotinib, which contains a piperidine ring, has been shown to proceed through the formation of an iminium ion intermediate, which can be trapped with cyanide. nih.gov Similarly, the metabolism of other cyclic tertiary amines often involves the formation of lactam metabolites via the oxidation of the α-carbon. uomustansiriyah.edu.iq
These analogous studies provide a precedent for the proposed mechanism of M6 formation. The presence of the piperazine ring in elzasonan makes it susceptible to similar oxidative metabolism. nih.govnih.gov The knowledge gleaned from the biotransformation of other alicyclic amines strengthens the hypothesis that the formation of M6 proceeds through an oxidative mechanism involving an iminium ion intermediate, followed by an intramolecular cyclization and rearrangement. nih.gov The study of such analogous reactions is a cornerstone of predictive metabolism, allowing scientists to anticipate potential metabolic pathways for new drug candidates. nih.govresearchgate.net
Future Directions in Elzasonan Metabolite M6 Academic Research
Elucidating Remaining Gaps in Elzasonan (B146119) Metabolite M6 Biotransformation Pathways
The formation of Elzasonan metabolite M6 is a complex process involving several metabolic steps. The primary pathways for elzasonan metabolism include aromatic hydroxylation, N-oxidation of the piperazine (B1678402) ring, N-demethylation, and indirect glucuronidation. nih.gov The conversion to M6 specifically involves oxidation, ring closure, and subsequent rearrangement. nih.govresearchgate.net The cytochrome P450 enzyme CYP3A4 has been identified as the principal enzyme responsible for the formation of M6. nih.gov
While the major steps in the formation of M6 have been proposed, there remain areas that warrant further investigation to fully elucidate the biotransformation pathway. Future research should aim to:
Identify and characterize transient intermediates: The conversion of elzasonan to M6 likely involves short-lived intermediate compounds. The proposed mechanism suggests the formation of an indole (B1671886) iminium ion. nih.gov Detailed mechanistic studies, potentially employing advanced spectroscopic techniques, could help to trap and characterize these transient species, providing a more complete picture of the reaction cascade.
Investigate minor and secondary metabolic pathways: While M6 is the major circulating metabolite, it is crucial to understand if it undergoes further metabolism and to characterize any minor pathways involved in its formation or degradation. This would provide a more comprehensive metabolic map for elzasonan.
Quantify the contribution of other CYP isozymes and non-CYP enzymes: Although CYP3A4 is the primary enzyme, the potential contribution of other cytochrome P450 isozymes or other enzyme families, such as flavin-containing monooxygenases (FMOs), to the formation of M6 or its precursors should be systematically evaluated.
Explore the potential for drug-drug interactions: Given the central role of CYP3A4 in M6 formation, there is a potential for drug-drug interactions with other medications that are also metabolized by this enzyme. nih.gov In vitro and in vivo studies could clarify the clinical significance of such interactions.
A deeper understanding of these aspects of M6 biotransformation will be invaluable for predicting potential metabolic liabilities and for the development of safer and more effective therapeutic agents in the future.
Development and Application of Advanced In Silico Models for Metabolic Pathway Prediction
In recent years, in silico (computer-based) models have emerged as powerful tools in drug discovery and development, offering the potential to predict metabolic pathways and reduce the reliance on extensive experimental studies. pensoft.netnih.gov For this compound, future academic research could focus on the development and application of advanced in silico models to:
Predictive Modeling of M6 Formation: Develop and validate quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the likelihood of M6 formation from elzasonan and its analogues. mdpi.com These models can be trained on existing experimental data to identify the key structural features that favor the cyclization reaction leading to M6.
Kinetic Modeling of Metabolic Pathways: Construct kinetic models to simulate the dynamic processes of elzasonan metabolism, including the formation and clearance of M6. mdpi.comabebooks.com Such models can help to understand the factors that influence the concentration-time profile of M6 in the body and to predict the impact of genetic polymorphisms in metabolizing enzymes or co-administered drugs.
Virtual Screening for Potential Metabolites: Employ computational tools to perform virtual screening of potential elzasonan metabolites beyond those already identified. This can help to anticipate the formation of novel or unexpected metabolites that may have pharmacological or toxicological relevance.
The integration of in silico approaches with traditional experimental methods will undoubtedly accelerate the pace of research into the metabolism of elzasonan and other xenobiotics.
Integration of Multi-Omics Approaches for Comprehensive Metabolic Pathway Mapping
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of biological systems. nih.govmdpi.com A multi-omics approach, which integrates data from these different platforms, can provide a holistic view of metabolic pathways and their regulation. nih.govmetabolon.com For this compound, future research directions incorporating multi-omics could include:
Metabolomic Profiling: Utilize high-resolution mass spectrometry-based metabolomics to perform a comprehensive and unbiased analysis of all metabolites present in biological samples from individuals treated with elzasonan. This could lead to the discovery of previously unknown metabolites related to the M6 pathway.
Transcriptomic and Proteomic Analysis: Investigate the expression levels of genes and proteins involved in drug metabolism, particularly the cytochrome P450 enzymes, in response to elzasonan administration. This can help to identify the key enzymatic players and regulatory networks that control the formation of M6.
Integrated Pathway Analysis: Combine data from metabolomics, transcriptomics, and proteomics to construct a comprehensive and dynamic model of elzasonan metabolism. researchgate.net This integrated approach can reveal complex interactions and feedback loops within the metabolic network and provide a deeper understanding of the factors that influence the disposition of M6.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Elzasonan metabolite M6 in biological matrices?
Metabolite M6 can be detected using liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For quantification, isotope dilution assays or stable isotope-labeled internal standards are critical to account for matrix effects. Data preprocessing tools like XCMS enable nonlinear peak alignment and matching, which are essential for untargeted metabolomic profiling . Ensure retention time correction and matched filtration parameters are optimized to minimize false positives .
Q. What metabolic pathways contribute to the formation of this compound?
M6 is primarily formed via oxidation, ring closure, and rearrangement of Elzasonan. Key steps include the generation of an indole iminium ion intermediate during hepatic microsomal metabolism. Aromatic hydroxylation, N-oxidation, and N-demethylation are secondary pathways . In vitro studies using liver microsomes and covalent binding assays can validate these mechanisms .
Q. How should researchers design experiments to assess the stability of M6 in plasma or serum?
Use controlled incubation conditions (e.g., 37°C, pH 7.4) with timed sampling. Employ quenching agents (e.g., acetonitrile) to halt enzymatic activity. Stability parameters (t1/2, degradation products) should be analyzed using LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Include quality controls spiked with M6 at low, medium, and high concentrations to assess intra- and inter-day variability .
Advanced Research Questions
Q. How can contradictory data on M6’s pharmacokinetic properties across species be resolved?
Discrepancies may arise from interspecies differences in cytochrome P450 isoforms or metabolite clearance rates. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human data from preclinical models. Validate using paired in vitro-in vivo extrapolation (IVIVE) with human hepatocytes or recombinant enzymes. Cross-reference metabolomic repositories like the Metabolomics Workbench to compare species-specific metabolite profiles .
Q. What statistical approaches are optimal for integrating M6’s metabolic data with transcriptomic or proteomic datasets?
Use dimensionality reduction methods (e.g., PCA, PLS-DA) to correlate metabolite levels with gene expression or protein abundance. Regression models (LASSO, ridge regression) can identify key variables driving metabolic-physiological relationships. Ensure data normalization (e.g., Pareto scaling) and missing value imputation (e.g., k-nearest neighbors) are applied to harmonize multi-omics datasets .
Q. How can researchers address challenges in reproducing M6’s structural characterization across laboratories?
Adhere to Metabolomics Standards Initiative (MSI) guidelines for chemical analysis and data exchange. Share raw NMR and MS spectra in public repositories (e.g., Metabolomics Workbench) with metadata on instrument parameters (e.g., collision energy, ionization mode). Collaborative validation using synthetic M6 standards is critical .
Q. What experimental designs are suitable for studying M6’s role in modulating interleukin-6 (IL-6) signaling pathways?
Combine targeted ELISA assays (e.g., Human IL-6 Receptor ELISA Kit) with metabolomic profiling of M6-treated cell cultures. Use dose-response studies to establish causality between M6 concentration and IL-6 receptor binding. Include negative controls (e.g., M6-free media) and account for matrix effects in cell supernatants .
Q. How can researchers resolve ambiguities in M6’s covalent binding to hepatic proteins?
Perform radiolabeled tracer studies (e.g., [<sup>14</sup>C]Elzasonan) with liver microsomes. Use autoradiography and proteolytic digestion followed by LC-MS/MS to identify adduct formation sites. Compare results with computational predictions of reactive metabolite formation (e.g., DEREK software) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
